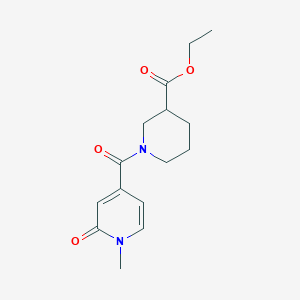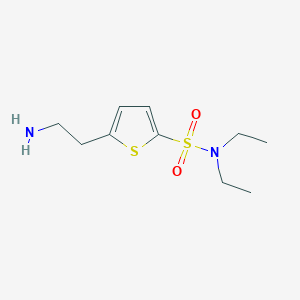
5-(2-aminoethyl)-N,N-diethylthiophene-2-sulfonamide
Vue d'ensemble
Description
5-(2-aminoethyl)-N,N-diethylthiophene-2-sulfonamide (DETSA) is a heterocyclic sulfonamide with a thiophene ring that has been studied for its potential applications in various fields, including scientific research and drug development. DETSA is a relatively new compound and its properties and applications are still being explored and studied.
Applications De Recherche Scientifique
Synthesis and Biological Activity
A key application of sulfonamide derivatives, including structures similar to 5-(2-aminoethyl)-N,N-diethylthiophene-2-sulfonamide, is in the synthesis of various biologically active compounds. For instance, a study by Chen et al. (2010) focused on synthesizing 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, noting that some compounds exhibited anti-tobacco mosaic virus activity, indicating potential antiviral applications (Chen et al., 2010).
Noreen et al. (2017) synthesized thiophene sulfonamide derivatives and found that the compound 5-Phenylthiophene-2-sulfonamide showed significant urease inhibition activity, suggesting potential in treating diseases related to urease. The study also highlighted the antibacterial and hemolytic activities of these derivatives (Noreen et al., 2017).
Carbonic Anhydrase Inhibition
Several studies have examined the role of sulfonamide derivatives in inhibiting carbonic anhydrase (CA), a family of enzymes crucial in many physiological processes. Ilies et al. (2003) detailed the synthesis of halogenated sulfonamides, including derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide, as potent inhibitors of the tumor-associated isozyme carbonic anhydrase IX, suggesting potential in developing antitumor agents (Ilies et al., 2003).
Supuran et al. (1998) explored the interaction of isozymes I, II, and IV with benzolamide-like derivatives, including 5-amino-1,3,4-thiadiazole-2-sulfonamide, highlighting their strong inhibitory effects and potential applications in positron emission tomography (PET) for assessing the role of membrane-bound CA isozymes (Supuran et al., 1998).
Drug Development and Pharmacological Applications
Sulfonamide derivatives have been instrumental in developing therapeutic agents for various diseases. Brown et al. (1983) discussed the use of sulfasalazine in treating inflammatory bowel disease, where the active therapeutic moiety, 5-aminosalicylic acid, is released through reductive cleavage by bacteria in the lower bowel. The study emphasized the potential therapeutic advantages of such drug designs (Brown et al., 1983).
In the realm of cardiovascular diseases, Morikawa et al. (1989) synthesized N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives with vasodilatory action, highlighting their potential as cardiovascular drugs (Morikawa et al., 1989).
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, serotonin or 5-hydroxytryptamine (5-HT), a monoamine neurotransmitter, has a complex biological function, influencing diverse functions including mood, cognition, reward, learning, memory, and numerous physiological processes .
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, can affect various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that similar compounds, such as fluvoxamine maleate, a selective serotonin (5-ht) reuptake inhibitor, have specific adme properties .
Result of Action
It is known that similar compounds, such as indole derivatives, have diverse biological activities .
Action Environment
It is known that similar compounds, such as indole derivatives, have diverse biological activities in various environments .
Propriétés
IUPAC Name |
5-(2-aminoethyl)-N,N-diethylthiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S2/c1-3-12(4-2)16(13,14)10-6-5-9(15-10)7-8-11/h5-6H,3-4,7-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZQEGQNZQIXFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(S1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-aminoethyl)-N,N-diethylthiophene-2-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{2-[(5-Chloropyridin-2-yl)(methyl)amino]acetyl}piperidine-3-carboxylic acid](/img/structure/B1517829.png)

![3-[(4-Cyanophenyl)amino]benzoic acid](/img/structure/B1517831.png)
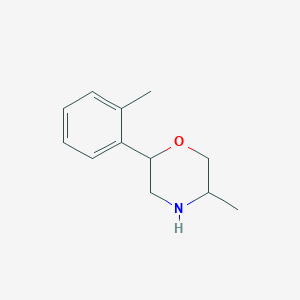
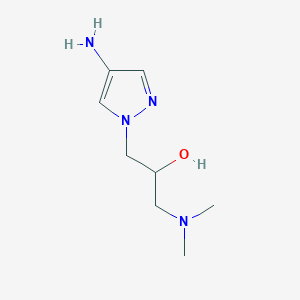
![2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B1517838.png)

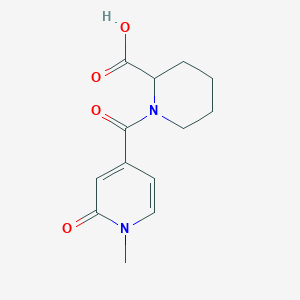
![3-[(1,3-Thiazol-2-yl)amino]benzoic acid](/img/structure/B1517841.png)
![methyl 2-[2-(2-chloro-6-fluorophenyl)-N-methylacetamido]acetate](/img/structure/B1517844.png)
